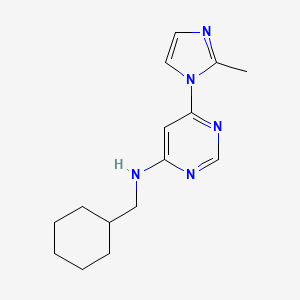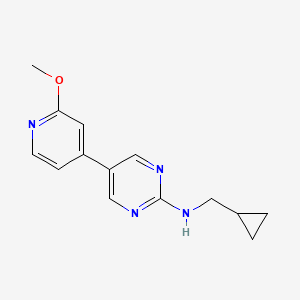![molecular formula C17H23N5 B6441935 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine CAS No. 2549018-41-7](/img/structure/B6441935.png)
6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine (6-CB-DMPPM) is a novel and versatile compound that has been widely studied in recent years due to its potential applications in various fields. 6-CB-DMPPM is a cyclobutyl-containing amine with a pyridylmethyl group and a methylpyrimidin-4-amine moiety. It is synthesized by a simple and efficient method that involves the condensation of 2-methylpyrimidin-4-amine with dimethylpyridin-3-ylmethanol. 6-CB-DMPPM has been found to possess several unique properties, including strong electron-donating ability, excellent solubility in both organic and aqueous solvents, and good thermal stability. These properties make 6-CB-DMPPM an attractive candidate for use in a variety of scientific research applications.
Wirkmechanismus
The mechanism of action of 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine is not yet fully understood. However, it is believed to interact with various biological molecules through a combination of hydrogen bonding, electrostatic interactions, and aromatic stacking. These interactions can result in the formation of complexes between 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine and biological molecules, which can lead to changes in their structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine are not yet fully understood. However, some studies have suggested that 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine may have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine has been shown to inhibit the growth of certain bacteria and fungi, and to modulate the activity of enzymes involved in drug metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine in laboratory experiments include its low cost, its high solubility in both organic and aqueous solvents, and its good thermal stability. Additionally, 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine is easy to synthesize and can be used in a variety of applications. However, there are some limitations to using 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine in laboratory experiments. For example, it is not yet known how 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine interacts with biological molecules, and its mechanism of action is still not fully understood.
Zukünftige Richtungen
The potential applications of 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine are still being explored, and there are many future directions that could be taken. These include further investigation into its biochemical and physiological effects, as well as its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, further research could be conducted on the mechanism of action of 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine, as well as its potential use as a fluorescent probe for imaging and sensing applications. Finally, research could be conducted on the synthesis of 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine and its use as a building block for the synthesis of organic dyes, polymers, and other materials.
Synthesemethoden
6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine can be synthesized by a simple and efficient method that involves the condensation of 2-methylpyrimidin-4-amine with dimethylpyridin-3-ylmethanol. The reaction is carried out in a sealed tube at room temperature and the resulting product is a white crystalline solid. The yield of the reaction is typically in the range of 70-80%.
Wissenschaftliche Forschungsanwendungen
6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine has been found to possess several unique properties, including strong electron-donating ability, excellent solubility in both organic and aqueous solvents, and good thermal stability. These properties make 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine an attractive candidate for use in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of heterocyclic compounds. 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine has also been used as a building block in the synthesis of organic dyes, polymers, and other materials. Additionally, 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine has been investigated as a potential antioxidant and as a fluorescent probe for imaging and sensing applications.
Eigenschaften
IUPAC Name |
6-cyclobutyl-N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5/c1-12-20-15(13-6-4-7-13)10-16(21-12)19-11-14-8-5-9-18-17(14)22(2)3/h5,8-10,13H,4,6-7,11H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUUDEODQGLRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2=C(N=CC=C2)N(C)C)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441855.png)
![2-(3-{[(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)(methyl)amino]methyl}azetidin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B6441856.png)

![4-tert-butyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441866.png)
![5-chloro-6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441873.png)

![2-cyclopropyl-4-(difluoromethyl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441888.png)
![3-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441893.png)
![3-[4-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441901.png)
![4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441915.png)
![2-cyclopropyl-4-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6441922.png)
![6-cyclopropyl-5-fluoro-2-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6441930.png)
![6-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441931.png)
